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molecular formula C9H8FIO B8757013 5-Fluoro-2-(iodomethyl)-2,3-dihydrobenzofuran

5-Fluoro-2-(iodomethyl)-2,3-dihydrobenzofuran

Cat. No. B8757013
M. Wt: 278.06 g/mol
InChI Key: OCRUXSUOYMWUSZ-UHFFFAOYSA-N
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Patent
US09249102B2

Procedure details

To a solution of 4-fluoro-2-(prop-2-en-1-yl)phenol (5 g, 32.9 mmol) in dichloromethane (125 mL) was added SnCl4 (4.28 g, 16.5 mmol) and iodine (8.36 g, 32.9 mmol) at room temperature. After an additional 18 hours, the reaction was quenched with water (150 ml) and the pH value was adjusted to 8 with aqueous NaOH solution (2N). The organic layer was separated and the aqueous layer was extracted with dichloromethane (2×100 mL). The combined organic layer was washed with Na2S2O4 (3×100 mL, 5%) to remove iodine and dried over anhydrous magnesium sulfate. The solution was filtered and then concentrated under vacuum. The crude residue was purified by a silica gel column, eluted with 0.5-1% ethyl acetate in petroleum ether to afford 5-fluoro-2-(iodomethyl)-2,3-dihydro-1-benzofuran as a yellow oil (5 g, 54%); 1H NMR (300 MHz, DMSO): δ 7.03-7.08 (dd, J=5.7 Hz, 8.4 Hz, 1H), 6.93-6.86 (dt, J=2.7 Hz, 8.7 Hz, 1H), 6.76-6.70 (m, 1H), 4.88-4.79 (m, 1H), 3.49-3.60 (m, 2H), 3.41-3.32 (dd, J=7.2 Hz, 16.5 Hz, 1H), 2.96-2.88 (dd, J=7.2 Hz, 16.5 Hz, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
SnCl4
Quantity
4.28 g
Type
reactant
Reaction Step One
Quantity
8.36 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[C:4]([CH2:9][CH:10]=[CH2:11])[CH:3]=1.Cl[Sn](Cl)(Cl)Cl.[I:17]I>ClCCl>[F:1][C:2]1[CH:7]=[CH:6][C:5]2[O:8][CH:10]([CH2:11][I:17])[CH2:9][C:4]=2[CH:3]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
FC1=CC(=C(C=C1)O)CC=C
Name
SnCl4
Quantity
4.28 g
Type
reactant
Smiles
Cl[Sn](Cl)(Cl)Cl
Name
Quantity
8.36 g
Type
reactant
Smiles
II
Name
Quantity
125 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction was quenched with water (150 ml)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with dichloromethane (2×100 mL)
WASH
Type
WASH
Details
The combined organic layer was washed with Na2S2O4 (3×100 mL, 5%)
CUSTOM
Type
CUSTOM
Details
to remove iodine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The solution was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by a silica gel column
WASH
Type
WASH
Details
eluted with 0.5-1% ethyl acetate in petroleum ether

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
FC=1C=CC2=C(CC(O2)CI)C1
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 54.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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